3-bromo-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
3-bromo-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a phenyl group, a trifluoromethyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the bromine and trifluoromethyl groups. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated ketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.
Bromination: The bromine atom can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiazoles.
Scientific Research Applications
3-bromo-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-[5-phenyl-4-(methyl)-1,3-thiazol-2-yl]benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-chloro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide: Similar structure but with a chlorine atom instead of a bromine atom.
3-bromo-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness
The presence of the trifluoromethyl group in 3-bromo-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide imparts unique chemical and biological properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H10BrF3N2OS |
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Molecular Weight |
427.2 g/mol |
IUPAC Name |
3-bromo-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H10BrF3N2OS/c18-12-8-4-7-11(9-12)15(24)23-16-22-14(17(19,20)21)13(25-16)10-5-2-1-3-6-10/h1-9H,(H,22,23,24) |
InChI Key |
UOGHWAOGERHTTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC(=CC=C3)Br)C(F)(F)F |
Origin of Product |
United States |
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